7-Aminomethylimidazo[5,1-b]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7N3S |
|---|---|
Molecular Weight |
153.21 g/mol |
IUPAC Name |
imidazo[5,1-b][1,3]thiazol-7-ylmethanamine |
InChI |
InChI=1S/C6H7N3S/c7-3-5-6-9(4-8-5)1-2-10-6/h1-2,4H,3,7H2 |
InChI Key |
NBROWPCZHJVEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(N=CN21)CN |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of Imidazo 5,1 B Thiazole Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Core Structure
The imidazo[5,1-b]thiazole (B6145799) ring system is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being influenced by the electronic nature of the fused rings and the substituents present.
Electrophilic Substitution: In the related imidazo[2,1-b]thiazole (B1210989) system, electrophilic substitution, such as bromination, nitrosation, and formylation, preferentially occurs at the C5 position. researchgate.netrsc.org This position is activated by the electron-donating imidazole (B134444) ring. For instance, bromination of imidazo[2,1-b]thiazoles can be achieved using N-bromosuccinimide (NBS). researchgate.net Similarly, Vilsmeier-Haack formylation introduces a formyl group at the C5 position. Studies on various 6-substituted imidazo[2,1-b]thiazoles have confirmed that the C5 position is the most reactive site for electrophilic attack. rsc.org It is plausible that the 7-position of the imidazo[5,1-b]thiazole ring would be analogously activated towards electrophiles. The presence of an aminomethyl group at C7 would likely further activate the ring towards electrophilic substitution due to its electron-donating nature, although it could also be a site for competing reactions.
Nucleophilic Substitution: Nucleophilic substitution reactions on the imidazo[2,1-b]thiazole core are less common but can occur, particularly on derivatives bearing a suitable leaving group. For example, a bromo-substituent at the C5 position of an imidazo[2,1-b] researchgate.netrsc.orgnih.govthiadiazole can undergo Buchwald-Hartwig amination to form N-arylamine derivatives. researchgate.net The imidazole portion of the fused ring system is generally more susceptible to nucleophilic attack than the thiazole (B1198619) portion. In the case of 7-aminomethylimidazo[5,1-b]thiazole, direct nucleophilic substitution on the heterocyclic core is unlikely without prior functionalization with a leaving group.
A summary of representative substitution reactions on the related imidazo[2,1-b]thiazole core is presented in Table 1.
| Reaction Type | Reagents and Conditions | Position of Substitution | Product | Reference |
| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-imidazo[2,1-b]thiazole derivative | researchgate.net |
| Nitrosation | Sodium nitrite, Acetic acid | C5 | 5-Nitroso-imidazo[2,1-b]thiazole derivative | rsc.orgontosight.ai |
| Formylation | Vilsmeier-Haack (POCl₃, DMF) | C5 | 5-Formyl-imidazo[2,1-b]thiazole derivative | rsc.org |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, ligand, base | C5 (from 5-bromo derivative) | 5-Arylamino-imidazo[2,1-b] researchgate.netrsc.orgnih.govthiadiazole derivative | researchgate.net |
Cycloaddition Reactions and Ring Transformations
The imidazo[5,1-b]thiazole core and its derivatives can participate in cycloaddition reactions and undergo ring transformations, leading to the formation of more complex heterocyclic systems.
Cycloaddition Reactions: Imidazo[2,1-b]thiazole derivatives have been utilized in [3+2] cycloaddition reactions. For example, an exocyclic double bond on an imidazo[2,1-b]thiazol-3(2H)-one can react with an azomethine ylide, generated in situ from an isatin (B1672199) and an amino acid, to produce spirooxindole compounds. mdpi.com This type of reaction highlights the ability of the imidazo[2,1-b]thiazole scaffold to act as a dipolarophile. Another example is the catalytic (5+1) cycloaddition of diazooxindoles with imidazolidines, which provides access to piperazine-spirooxindole frameworks, although this does not directly involve the imidazo[5,1-b]thiazole ring itself. rsc.org
Ring Transformations: Ring transformations of fused imidazo-thiazole systems can be induced by various reagents. For instance, base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] researchgate.netrsc.orgnih.govtriazines can lead to the formation of imidazo[4,5-e] researchgate.netnih.govthiazino[2,3-c] researchgate.netrsc.orgnih.govtriazines, which involves an expansion of the thiazole ring. nih.gov Similarly, some imidazo[4,5-e]thiazolo[3,2-b]triazines can rearrange to the isomeric imidazo[4,5-e]thiazolo[2,3-c]triazines under basic conditions. nih.gov These examples suggest that the imidazo[5,1-b]thiazole skeleton could potentially undergo analogous skeletal rearrangements under specific conditions. A 6-(4-fluorophenyl)-8-phenyl-2,3-dihydro-4H-imidazo[5,1-b] researchgate.netnih.govthiazin-4-one has been synthesized, representing a [6-5] fused ring system derived from an imidazole precursor. nih.gov
Functional Group Interconversions and Post-Synthetic Modifications (e.g., Schiff Base Formation, Cyclization to Fused Rings)
The 7-aminomethyl group on the imidazo[5,1-b]thiazole core is a versatile handle for a variety of functional group interconversions and post-synthetic modifications.
Schiff Base Formation: The primary amine of the 7-aminomethyl group can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). nih.govijmcmed.orgchemrevlett.com This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. ijmcmed.org The resulting Schiff bases can be valuable intermediates for the synthesis of other derivatives or can themselves be biologically active compounds. For instance, Schiff bases derived from various heterocyclic amines have shown a broad range of biological activities. nih.gov
Cyclization to Fused Rings: The aminomethyl group, often after conversion to a Schiff base or another suitable intermediate, can participate in cyclization reactions to form additional fused rings. For example, a 7-exo-dig cyclization of a propargyl-substituted benzimidazole (B57391) derivative can lead to the formation of a seven-membered ring. nih.gov While this is not a direct cyclization of an aminomethyl group, it demonstrates the potential for forming fused rings from a side chain on an imidazole ring. The synthesis of imidazo[2,1-b]thiazole linked triazole conjugates has been achieved through a Huisgen 1,3-dipolar cycloaddition, showcasing another strategy for creating complex fused systems. medchemexpress.com Furthermore, the synthesis of fused conjugated polymers containing imidazo[2,1-b]thiazole units has been reported, involving a 5-exo-dig cyclization. rsc.org
A hypothetical reaction scheme for the functionalization of this compound is presented below:
| Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type | Reference (Analogous) |
| This compound | Aromatic aldehyde, catalyst | Imidazo[5,1-b]thiazol-7-ylmethylene-arylimine | Schiff Base Formation | nih.govijmcmed.org |
| Imidazo[5,1-b]thiazol-7-ylmethylene-arylimine | Cyclizing agent | Fused polycyclic system | Cyclization | nih.govmedchemexpress.com |
Metal-Mediated and Organometallic Reactions
Metal catalysts play a crucial role in the functionalization of the imidazo-thiazole scaffold, allowing for selective C-H activation and cross-coupling reactions.
Metal-Mediated C-H Arylation: The regioselectivity of direct C-H arylation on the imidazo[2,1-b]thiazole core can be controlled by the choice of metal catalyst. Palladium catalysts typically promote arylation at the C5 position. nih.gov In contrast, copper catalysts can direct the arylation to the C2 and C3 positions. nih.gov For example, copper(I) iodide (CuI) can be used to achieve double arylation at both C2 and C3. nih.gov A metal-free regioselective C-H selenylation of substituted benzo rsc.orgmdpi.comimidazo[2,1-b]thiazoles at the C3 position has also been reported using PIFA as a mediator. rsc.org
Organometallic Reactions: Organometallic reagents can also be employed for the derivatization of the imidazo-thiazole ring system. The reaction of imidazo[2,1-b]thiazolines with organolithium reagents results in a nucleophilic attack on the sulfur atom, leading to ring opening and the formation of 2-thioalkyl- or 2-thioarylimidazoles. This demonstrates the potential for organometallic reagents to induce significant transformations of the heterocyclic core.
The table below summarizes key metal-mediated reactions on the related imidazo[2,1-b]thiazole scaffold.
| Reaction Type | Catalyst/Reagent | Position(s) of Reaction | Product | Reference |
| Direct C-H Arylation | Palladium catalyst | C5 | 5-Aryl-imidazo[2,1-b]thiazole derivative | nih.gov |
| Direct C-H Arylation | Copper(I) iodide | C2 and C3 | 2,3-Diaryl-imidazo[2,1-b]thiazole derivative | nih.gov |
| C-H Selenylation | PIFA (mediator) | C3 | 3-Selanyl-benzo rsc.orgmdpi.comimidazo[2,1-b]thiazole derivative | rsc.org |
| Ring Opening | Organolithium reagent | Sulfur atom | 2-Thioalkyl/aryl-imidazole derivative |
Computational and Theoretical Investigations of 7 Aminomethylimidazo 5,1 B Thiazole and Analogues
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties of imidazo[2,1-b]thiazole (B1210989) derivatives. tandfonline.comnih.gov These studies provide fundamental insights into the molecule's stability, reactivity, and electronic structure.
Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are key descriptors of chemical reactivity and stability. nih.govresearchgate.net For a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, DFT analysis revealed that substituents significantly influence these parameters. nih.gov For instance, a derivative with an electron-donating methoxy (B1213986) group exhibited the highest reactivity with a low energy gap (ΔE = 3.86 eV), while halogenated derivatives showed increased chemical stability with larger energy gaps (ΔE = 4.24 eV). nih.gov
Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), further quantify the electronic nature of these compounds. nih.gov These parameters help in understanding their reactivity profiles and potential interactions with biological targets. nih.govresearchgate.net
The aromaticity and π-electron delocalization of the fused heterocyclic system are also critical aspects of its electronic structure. The Electron Localization Function (ELF) is a powerful tool for analyzing electron delocalization. researchgate.net The bifurcation values of ELF basins for both sigma (σ) and pi (π) electrons can be used to construct an aromaticity scale. researchgate.netrsc.org Greater electron delocalization between C-C bonds, as indicated by ELF isosurfaces, can significantly impact the electrical properties, stability, and reactivity of the molecular system. researchgate.net Such analyses are essential for understanding the intrinsic electronic character of the imidazo[5,1-b]thiazole (B6145799) core.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a specific protein target. Numerous studies have employed docking to investigate the interactions of imidazo[2,1-b]thiazole analogues with various biological targets, confirming their potential as therapeutic agents. nih.govnih.gov
One key area of investigation is in cancer therapy. Analogues have been docked against several cancer-related proteins:
Tubulin: Thiazole (B1198619) derivatives have been studied as tubulin polymerization inhibitors. Docking results showed that these compounds bind to the colchicine (B1669291) binding site, with binding energies higher than the reference compound Combretastatin (B1194345) A-4 (-13.42 kcal/mol). nih.gov The thiazole ring's sulfur atom can form noncovalent bonds, contributing to the stability of the ligand-protein complex. nih.gov
EGFR/HER2: New imidazo[2,1-b]thiazole analogues were identified as potential inhibitors of EGFR and HER-2 kinases, which are crucial in many cancers. nih.gov
Glypican-3 (GPC-3): Imidazo[2,1-b]thiazole-linked thiadiazole conjugates were docked against GPC-3, a protein associated with hepatocellular carcinoma. The compounds showed strong binding affinities, with the best derivative exhibiting a binding energy of -10.30 kcal/mol, indicating stable interactions. nih.gov
In the field of infectious diseases, these compounds have been evaluated against microbial enzymes:
Decaprenylphosphoryl-β-D-ribose oxidase (DprE1): This enzyme is essential for the cell wall synthesis of Mycobacterium tuberculosis. Docking of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives against DprE1 revealed potent binding affinities (from -5.9 to -6.2 kcal/mol), suggesting a mechanism for their antitubercular activity. nih.gov
Other targets include:
Phosphodiesterase 10A (PDE10A): Benzo[d]imidazo[5,1-b]thiazole derivatives were identified as potent PDE10A inhibitors, with in silico docking confirming the anticipated binding mode. nih.gov
Human Peroxiredoxin 5: To explore antioxidant activity, imidazo[2,1-b]thiazole derivatives were docked into the active site of this enzyme. nih.gov
Structure-Activity Relationship (SAR) Studies and Predictive Modeling
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds. By systematically modifying the chemical structure of the imidazo[5,1-b]thiazole scaffold and correlating these changes with biological activity, researchers can develop predictive models for designing more potent and selective molecules.
SAR studies on various imidazo[2,1-b]thiazole analogues have yielded several key insights:
Influence of Substituents: The nature and position of substituents on the heterocyclic core play a critical role. For antimicrobial activity, substitutions at the R2 position of the imidazo[2,1-b]thiazole core were associated with increased antibacterial activity, while electron-donating groups at both R1 and R2 positions were linked to antifungal activity. nih.gov
Halogenation: In a series of antitubercular benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, the presence of halogen substitutions was found to enhance biological activity. nih.gov This is often attributed to the electron-withdrawing effects and the ability of halogens to form specific interactions with the target protein. nih.gov For example, compounds with bromo and fluoro substituents exhibited potent inhibition of Mycobacterium tuberculosis. nih.gov
Side Chains: For thiazole-linked thioureas evaluated as alkaline phosphatase inhibitors, the aromatic and aliphatic side chains were crucial determinants of potency. researchgate.net
Heterocyclic Moieties: The addition of other heterocyclic rings, such as pyrazole (B372694) or pyrimidine (B1678525), to the core structure can significantly impact activity. nih.govresearchgate.net In one study, a pyrimidine group at the 2-position of an imidazo[4,5-b]pyridine system displayed the highest cytotoxic activity. researchgate.net
These empirical findings from SAR studies are often rationalized and enhanced by computational modeling, which can predict the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. nih.gov
Mechanistic Elucidation of Biological Activities through Computational Methods
Computational methods are invaluable for elucidating the molecular mechanisms underlying the biological activities of imidazo[5,1-b]thiazole analogues, such as enzyme inhibition and the induction of apoptosis.
Enzyme Inhibition Mechanisms: Molecular docking and modeling studies provide a static image of ligand-protein interactions, which helps in understanding the mechanism of enzyme inhibition. For instance, the docking of imidazo[2,1-b]thiazole analogues into the kinase domains of EGFR and HER-2 helped to clarify their potential as dual inhibitors, a promising strategy in cancer treatment. nih.gov Similarly, the identification of potent binding of benzo[d]imidazo[2,1-b]thiazole derivatives to the essential mycobacterial enzyme DprE1 provides a clear mechanistic hypothesis for their antitubercular effects, suggesting they act by disrupting cell wall synthesis. nih.gov
Apoptosis Induction Pathways: Many anticancer agents function by inducing apoptosis, or programmed cell death. Computational studies can help rationalize the observed apoptotic effects. Imidazo[2,1-b]thiazole-based aryl hydrazones have been shown to induce apoptosis in breast cancer cells. nih.gov Biological assays revealed that these compounds cause cell cycle arrest in the G0/G1 phase, alter the mitochondrial membrane potential, and lead to nuclear condensation, all hallmarks of apoptosis. nih.gov While the primary evidence is experimental, computational analysis of the compound's electronic structure and interaction potential can provide a theoretical basis for why these molecules might interact with apoptosis-related cellular components. tandfonline.comresearchgate.net The mechanism of action for some thiazole derivatives is believed to involve blocking DNA synthesis, causing cell cycle arrest, and triggering apoptosis through the mitochondrial pathway. researchgate.net
Pharmacological and Biological Activity Mechanisms Non Clinical Focus of Imidazo 5,1 B Thiazole Derivatives
Anticancer Mechanisms: Pathway Modulation and Cellular Targets
Imidazo[5,1-b]thiazole (B6145799) derivatives exert their anticancer effects through a variety of mechanisms, targeting key cellular processes involved in cancer cell proliferation, survival, and migration. nih.gov
Kinase Inhibition (e.g., VEGFR-2, mTOR Inhibition)
Several studies have highlighted the role of imidazo[5,1-b]thiazole derivatives as potent kinase inhibitors. nih.gov Kinases are crucial signaling molecules that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers.
One of the key targets for these compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these derivatives can effectively stifle tumor growth and metastasis. For instance, certain benzimidazole-oxadiazole derivatives have demonstrated significant VEGFR-2 inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov
Another important pathway targeted by imidazo[5,1-b]thiazole derivatives is the mTOR signaling pathway. The mTOR (mammalian target of rapamycin) protein is a central regulator of cell growth, proliferation, and survival. Novel imidazo[1,2-a]pyridine (B132010) derivatives have been shown to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
| Compound Type | Target Kinase | Effect | Reference |
| Benzimidazole-oxadiazole derivatives | VEGFR-2 | Inhibition of angiogenesis | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | AKT/mTOR | Induction of apoptosis and cell cycle arrest | nih.gov |
| Imidazo[2,1-b] nih.govnih.govchemmethod.comthiadiazole derivatives | FAK | Inhibition of cell proliferation and migration | nih.gov |
Tubulin Polymerization Interference
Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy.
Several imidazo[5,1-b]thiazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govjohnshopkins.eduresearchgate.net These compounds bind to the colchicine (B1669291) binding site on tubulin, preventing its assembly into microtubules. nih.govjohnshopkins.edu This interference with microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. nih.govjohnshopkins.eduresearchgate.net For example, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates have shown significant antiproliferative effects against human breast cancer cells by inhibiting tubulin polymerization. johnshopkins.edu Similarly, imidazo[2,1-b] nih.govnih.govchemmethod.comthiadiazole-linked oxindoles have demonstrated potent tubulin polymerization inhibition, with some compounds being more active than the known agent combretastatin (B1194345) A-4. nih.govresearchgate.net
Induction of Apoptosis and Mitochondrial Pathway Engagement
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Imidazo[5,1-b]thiazole derivatives have been shown to trigger apoptosis through various mechanisms, often involving the mitochondrial pathway. nih.govrsc.orgnih.gov
Studies have demonstrated that these compounds can induce apoptosis by activating caspases, a family of proteases that execute the apoptotic program. rsc.orgmssm.edu For instance, imidazo[2,1-b] nih.govnih.govchemmethod.comthiadiazole–chalcones have been shown to activate caspase-3 and caspase-8 in prostate cancer cells. rsc.org
Furthermore, these derivatives can engage the mitochondrial pathway of apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade. The investigation of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones revealed their ability to trigger apoptosis mediated by mitochondrial events. nih.gov
Interaction with DNA Repair Pathways and Purine (B94841) Analogues
The structural similarity of the imidazo[5,1-b]thiazole scaffold to purines, the building blocks of DNA and RNA, suggests that these derivatives may act as purine analogues. nih.gov This mimicry could lead to their incorporation into nucleic acids, thereby disrupting DNA replication and repair processes and ultimately leading to cell death. Benzimidazoles, which share structural similarities, have been explored as anticancer agents that act via DNA alkylation, causing cleavage at guanine (B1146940) and adenine (B156593) bases. nih.gov
While direct evidence for 7-Aminomethylimidazo[5,1-b]thiazole acting as a purine analogue is still emerging, the potential for this mechanism is an active area of investigation.
Glypican-3 (GPC-3) Protein Interaction
Glypican-3 (GPC-3) is a heparan sulfate (B86663) proteoglycan that is overexpressed on the surface of hepatocellular carcinoma (HCC) cells, making it an attractive target for targeted cancer therapy. nih.gov Molecular docking studies have shown that imidazo[2,1-b]thiazole-linked thiadiazole conjugates can bind to the GPC-3 protein. nih.gov This interaction is thought to interfere with the function of GPC-3, which is involved in cell growth and proliferation, thereby exerting an anti-proliferative effect on HCC cells. nih.gov The binding is facilitated by hydrogen bonds and pi-stacking interactions between the compound and amino acid residues in the GPC-3 protein. nih.gov
Antimicrobial Modalities: Bacterial and Fungal Pathogen Inhibition
In addition to their anticancer properties, imidazo[5,1-b]thiazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. chemmethod.comnih.govnih.gov
The antimicrobial action of these compounds is attributed to various mechanisms. For instance, some 5,6-dihydroimidazo[2,1-b]thiazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby preventing bacterial growth. nih.gov
The antifungal activity of these derivatives is also noteworthy. nih.govnih.govnih.gov Azole-based compounds are known to inhibit the fungal enzyme cytochrome P450 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death. Several imidazo[2,1-b]thiazole (B1210989) derivatives have shown potent antifungal activity, particularly against Candida albicans. nih.govnih.gov
Furthermore, studies have shown that some imidazo[2,1-b]thiazole derivatives exhibit broad-spectrum antimicrobial activity, inhibiting both bacteria and fungi. nih.gov This makes them promising candidates for the development of new antimicrobial agents to combat drug-resistant infections.
| Compound Type | Target Organism(s) | Proposed Mechanism of Action | Reference |
| 5,6-dihydroimidazo[2,1-b]thiazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of DNA gyrase | nih.gov |
| Imidazole-fused imidazo[2,1-b] nih.govnih.govchemmethod.comthiadiazole analogues | Candida albicans | Inhibition of ergosterol biosynthesis | nih.gov |
| Thiazole (B1198619) derivatives | Candida albicans | Disruption of fungal cell wall and/or membrane | nih.gov |
| Imidazo[2,1-b]thiazole derivatives | Various bacteria and fungi | Broad-spectrum antimicrobial activity | chemmethod.comnih.gov |
| Thiazole derivatives | Gram-positive and Gram-negative bacteria | Inhibition of bacterial growth | nih.govbiointerfaceresearch.comresearchgate.netresearchgate.net |
Inhibition of Essential Microbial Enzymes and Replication Cycles
Imidazo[5,1-b]thiazole derivatives exhibit antimicrobial properties by interfering with critical bacterial processes. One of the key mechanisms is the inhibition of DNA gyrase, an essential enzyme for bacterial replication and DNA compaction. nih.gov By preventing the relaxation of supercoiled DNA, these compounds effectively halt cell division, leading to bacterial death. nih.gov This mode of action is crucial against both Gram-positive and Gram-negative bacteria. nih.gov Molecular docking studies have shown that thiazole derivatives can bind effectively to the DNA gyrase B subunit, interacting with key amino acids similarly to known inhibitors. nih.gov
Furthermore, certain imidazo[2,1-b]thiazole carboxamide derivatives have been identified as potent inhibitors of mycobacterial protein tyrosine phosphate (B84403) B, a key enzyme in Mycobacterium tuberculosis. nih.gov
Fungal Cell Membrane Integrity Disruption and Cellular Leakage
A significant antifungal mechanism of imidazo[5,1-b]thiazole derivatives involves the disruption of the fungal cell membrane. researchgate.netnih.gov Studies using scanning and transmission electron microscopy on fungi treated with these compounds have revealed notable detrimental effects on the integrity of the cell membrane. researchgate.netnih.gov This damage leads to increased membrane permeability and subsequent leakage of cellular contents, which is a key factor in their antifungal activity. researchgate.netnih.gov The activity of these compounds is sometimes evaluated using a sorbitol assay; sorbitol acts as an osmoprotectant, and a significant increase in the minimum inhibitory concentration (MIC) in its presence suggests that the compound acts on the cell wall. nih.gov
Research on specific derivatives has quantified this effect. For instance, compound 18f, a novel imidazo[5,1-b]thiazole derivative, was shown to cause significant damage to the fungal cell membrane, a finding supported by tests measuring relative conductivity and cell content leakage. researchgate.netnih.gov
Reactive Oxygen Species (ROS) Generation in Pathogens
In addition to direct membrane damage, some imidazo[5,1-b]thiazole derivatives exert their pathogenic effects by inducing oxidative stress. researchgate.netnih.gov The antifungal mechanism can involve the generation of reactive oxygen species (ROS) within the pathogen. researchgate.netnih.gov Elevated ROS levels lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cell death. Assays for ROS have confirmed this mechanism in certain antifungal derivatives of imidazo[5,1-b]thiazole. researchgate.netnih.gov
Inhibition of Succinate (B1194679) Dehydrogenase (SDH) in Fungi
A key target for many modern fungicides is the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain. researchgate.net The inhibition of SDH disrupts mitochondrial respiration, depriving the fungal cells of energy and leading to their death. researchgate.net Imidazo[5,1-b]thiazole derivatives are being actively researched as potential Succinate Dehydrogenase Inhibitors (SDHIs). researchgate.net This class of fungicides has become a major focus for pesticide research and development due to its high efficacy. researchgate.net
Anthelmintic Action: Mechanisms of Parasite Eradication
The imidazothiazole scaffold is the basis for well-known anthelmintic drugs, most notably Levamisole. nih.govresearchgate.net These compounds are effective against a variety of parasitic worms. nih.govnih.gov The primary mechanism of anthelmintic action involves acting as a nicotinic acetylcholine (B1216132) receptor agonist. This leads to the spastic paralysis of the parasite, which is then expelled from the host's body. Levamisole, the levorotatory isomer of tetramisole, is particularly potent in this regard. researchgate.net In addition to its direct effects on parasites, Levamisole also possesses immunomodulatory properties, which can contribute to the host's ability to fight off infection. nih.gov
Anti-Inflammatory Processes: Modulation of Inflammatory Mediators
Derivatives of imidazo[2,1-b]thiazole and the related imidazo[2,1-b] nih.govnih.govnih.govthiadiazole have demonstrated significant anti-inflammatory properties. ptfarm.plnih.gov Their mechanism involves the modulation of key inflammatory pathways. Research has shown that these compounds can effectively inhibit the production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated cells. rsc.org
Another critical mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov By inhibiting these enzymes, the production of prostaglandins, which are key mediators of pain and inflammation, is reduced. nih.gov Molecular docking studies have been used to investigate the theoretical bonding interactions between these compounds and the COX-1/COX-2 enzymes, with some derivatives showing a higher selectivity for COX-2, which is associated with a potentially better safety profile regarding gastrointestinal side effects. nih.gov
Applications Beyond Biomedical Therapeutics Non Clinical
Agrochemical Applications: Development of Novel Fungicides and Pesticides
The imidazo[5,1-b]thiazole (B6145799) nucleus is a key structural component in the development of new agrochemical agents, particularly fungicides. Research into derivatives of this scaffold has shown promising results in the control of phytopathogenic fungi, which pose a significant threat to global agricultural output.
A 2025 study focused on the design and synthesis of novel imidazo[5,1-b]thiazole derivatives that incorporate a pyrazole (B372694) ring. nih.gov This research was predicated on the strategy of intermediate derivatization, a method aimed at increasing the success rate of creating new pesticides while minimizing research and development expenditures. nih.gov The synthesized compounds were evaluated for their antifungal activity against several plant pathogens.
Notably, two compounds from this study, compound 4f and compound 18f , demonstrated significant efficacy against Sclerotinia sclerotiorum, a fungus that causes white mold in a wide range of crops. nih.gov Their performance was comparable to that of the commercial fungicide boscalid. nih.gov
Fungicidal Activity of Imidazo[5,1-b]thiazole Derivatives Against Sclerotinia sclerotiorum
| Compound | EC₅₀ (mg L⁻¹) | Commercial Control (Boscalid) EC₅₀ (mg L⁻¹) |
|---|---|---|
| Compound 4f | 0.98 | 0.82 |
| Compound 18f | 0.95 | 0.82 |
Further in vivo testing revealed that compound 18f provided a good protective effect on rape leaves at a concentration of 40 mg L⁻¹. nih.gov Mechanistic studies using scanning and transmission electron microscopy indicated that this compound exerts its antifungal effect by causing significant damage to the integrity of the fungal cell membrane. nih.gov
While these findings highlight the potential of the imidazo[5,1-b]thiazole scaffold in developing new fungicides, there is a lack of specific research into the broader pesticidal activities of "7-Aminomethylimidazo[5,1-b]thiazole" against insect pests.
Potential as Herbicidal Agents
The investigation into the herbicidal properties of imidazo[5,1-b]thiazole derivatives is an area with limited available scientific literature. While some related heterocyclic compounds, such as certain imidazo[2,1-b]-1,3,4-thiadiazole derivatives, have been investigated for their potential as herbicidal agents, specific studies focusing on "this compound" or its close analogues for weed control are not readily found in current research. Therefore, its potential in this specific agrochemical application remains largely unexplored.
Advanced Research Techniques and Characterization in Imidazo 5,1 B Thiazole Studies
Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are fundamental in the verification of the chemical structure of newly synthesized compounds. For 7-Aminomethylimidazo[5,1-b]thiazole, these methods would provide definitive evidence of its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule. In the analysis of imidazo[5,1-b]thiazole (B6145799) derivatives, specific chemical shifts are indicative of the protons and carbons within the fused heterocyclic system. For instance, in a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, the proton on the benzimidazole (B57391) ring typically appears as a singlet downfield, for example at δ 8.81 ppm. nih.gov The protons on the thiazole (B1198619) ring and any aromatic substituents would also show characteristic signals. For this compound, the aminomethyl group (-CH₂NH₂) would introduce a new set of signals, with the methylene (B1212753) protons appearing as a singlet and the amine protons also giving a characteristic signal.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the characterization of imidazo[5,1-b]thiazole derivatives, the IR spectra would show characteristic absorption bands for C-H, C=N, and C-S stretching vibrations. For a 2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivative, characteristic peaks were observed at 3588, 3319 cm⁻¹ (N-H stretching of the sulfonamide), 1593 cm⁻¹ (C=N stretching), and 718 cm⁻¹ (C-S stretching). nih.gov For this compound, the presence of the primary amine would be confirmed by the appearance of N-H stretching bands typically in the region of 3300-3500 cm⁻¹.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The mass spectrum of a synthesized imidazo[5,1-b]thiazole derivative would show a molecular ion peak (M⁺) corresponding to its molecular weight, confirming the successful synthesis.
Table 1: Illustrative Spectroscopic Data for Imidazo[5,1-b]thiazole Derivatives
| Technique | Derivative | Characteristic Signals/Peaks | Reference |
| ¹H NMR | 2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | δ 8.60 (d, J = 1.8 Hz, 1H), 8.56 (d, J = 8.7 Hz, 1H), 2.36 (s, 3H) | nih.gov |
| ¹³C NMR | 2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | δ 149.13, 144.16, 141.42, 21.35 | nih.gov |
| IR (cm⁻¹) | 2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | 3588, 3319 (N-H), 1593 (C=N), 718 (C-S) | nih.gov |
Microscopic Techniques for Cellular and Morphological Analysis (e.g., SEM, TEM)
When investigating the biological activity of a compound like this compound, particularly its antimicrobial or anticancer effects, microscopic techniques are employed to visualize the morphological changes induced in cells or pathogens.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of cells. In a study on a novel imidazo[5,1-b]thiazole derivative with antifungal activity, SEM analysis of fungal hyphae treated with the compound revealed significant detrimental effects on the integrity of the fungal cell membrane. nih.gov This included observations of shrunken and deformed hyphae, indicating a disruption of the cell wall and membrane.
Transmission Electron Microscopy (TEM): TEM is used to observe the internal structures of cells. In the same antifungal study, TEM revealed that the imidazo[5,1-b]thiazole derivative caused leakage of cellular contents, further confirming the damage to the cell membrane. nih.gov Such analyses would be crucial to understand the mechanism of action of this compound if it were to exhibit similar biological activities.
In Vitro and In Vivo Bioassay Methodologies (excluding human clinical trials)
A comprehensive evaluation of a new chemical entity involves a battery of in vitro and in vivo assays to determine its biological activity profile.
In Vitro Bioassays: These are laboratory-based tests conducted on cells or microorganisms in a controlled environment. For a compound like this compound, a range of assays would be relevant:
Antimicrobial Activity: The minimum inhibitory concentration (MIC) is a key parameter determined using methods like the broth microdilution assay. This was used to evaluate a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives against various bacterial and mycobacterial strains. nih.gov
Anticancer Activity: The antiproliferative effects of imidazo[5,1-b]thiazole derivatives have been tested against various cancer cell lines, such as HepG-2 (liver cancer) and HCT-116 (colon cancer), using the MTT assay. nih.gov
Enzyme Inhibition Assays: Specific enzymes that are potential drug targets can be assayed. For example, some imidazo[2,1-b]thiazole (B1210989) derivatives have been evaluated as inhibitors of carbonic anhydrase.
In Vivo Bioassays: These studies are conducted in living organisms, typically animal models, to assess the efficacy and pharmacokinetic profile of a compound. For example, a study on an imidazo[5,1-b]thiazole derivative with antifungal properties involved in vivo testing on rape leaves to evaluate its protective effect against a fungal pathogen. nih.gov
Table 2: Examples of Bioassay Methodologies for Imidazo[5,1-b]thiazole Derivatives
| Assay Type | Methodology | Purpose | Example Finding | Reference |
| In Vitro Antibacterial | Broth Microdilution | Determine Minimum Inhibitory Concentration (MIC) | A derivative showed an MIC of 6.25 µg/mL against S. aureus. | nih.gov |
| In Vitro Anticancer | MTT Assay | Assess antiproliferative activity against cancer cell lines | A pyrazolo[5,1-b]thiazole derivative showed significant activity against HepG-2 cells. | nih.gov |
| In Vivo Antifungal | Protective effect on rape leaves | Evaluate efficacy in a plant model | A derivative provided good protection at 40 mg L⁻¹ concentration. | nih.gov |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure and stereochemistry of a compound. While specific X-ray crystallographic data for this compound is not available, the methodology is widely applied to its derivatives.
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the atoms can be determined. For example, the crystal structure of a pyrazolo[5,1-b]thiazole derivative has been reported, confirming the connectivity and stereochemistry of the molecule. researchgate.net Such an analysis for this compound would definitively confirm the position of the aminomethyl group on the imidazo[5,1-b]thiazole core and provide detailed information on bond lengths and angles.
Future Research Trajectories and Innovations in 7 Aminomethylimidazo 5,1 B Thiazole Research
Rational Design and Optimization for Enhanced Efficacy and Selectivity
Rational drug design is a cornerstone of modern pharmaceutical research, aiming to create more potent and selective drugs by understanding and modifying the interactions between a compound and its biological target. For the imidazo[5,1-b]thiazole (B6145799) scaffold, future efforts will concentrate on the strategic modification of its core structure to enhance therapeutic outcomes.
One primary strategy involves the synthesis of hybrid molecules, where the imidazo[5,1-b]thiazole core is combined with other pharmacologically active moieties. researchgate.net For instance, the creation of derivatives containing a pyrazole (B372694) ring has been explored to develop new antifungal agents. nih.gov This "intermediate derivatization method" can improve the success rate of creating new drug candidates while potentially lowering research and development costs. nih.gov
Computational tools like molecular docking are integral to this process, providing insights into how newly designed compounds bind to their targets. nih.gov Studies on imidazo[2,1-b]thiazole (B1210989) derivatives have used docking to understand interactions with the active sites of enzymes like focal adhesion kinase (FAK), guiding the synthesis of more effective inhibitors. nih.gov By analyzing the structure-activity relationships (SAR), researchers can identify which chemical groups at specific positions on the thiazole (B1198619) ring lead to improved biological activity. nih.gov For example, research on anticancer derivatives showed that the presence of amino (NH2) and carbonyl (C=O) groups can enhance a compound's ability to interfere with tumor DNA. researchgate.net
Future optimization will likely involve:
Modifying substituents on the imidazo[5,1-b]thiazole ring to improve target affinity and pharmacokinetic properties.
Utilizing bioisosteric replacement , where parts of the molecule are swapped with chemical groups that have similar physical or chemical properties, to reduce toxicity or improve efficacy.
Developing stereoselective syntheses to isolate the most active isomeric form of the compound.
| Derivative Class | Modification Strategy | Observed Enhancement | Source |
|---|---|---|---|
| Imidazo[5,1-b]thiazole-pyrazole hybrids | Intermediate derivatization method; addition of a pyrazole ring. | Comparable antifungal activity to the commercial pesticide boscalid. | nih.gov |
| Spirothiazolidinone-imidazo[2,1-b]thiazoles | Addition of a spirothiazolidinone moiety. | High inhibitory activity against focal adhesion kinase (FAK). | nih.gov |
| Thiazolylimidazothiazoles | Linking with another thiazole ring. | Potent in vitro activity against human cancer cell lines. | researchgate.net |
Addressing Challenges in Compound Development (e.g., Drug Resistance)
A significant hurdle in the development of new therapeutic agents, particularly antimicrobials, is the emergence of drug resistance. nih.gov Bacterial resistance is a multifaceted global health crisis, driven by factors such as antibiotic overuse, poor sanitation, and the ability of bacteria to rapidly evolve. nih.govnih.gov Microbes can develop resistance by preventing a drug from reaching its target, pumping the drug out of the cell, modifying the drug's target, or inactivating the drug itself. nih.gov
The development of compounds like 7-Aminomethylimidazo[5,1-b]thiazole into effective drugs will require strategies to overcome these challenges. As multi-drug resistant (MDR) pathogens become more common, there is an urgent need for novel drugs that can bypass existing resistance mechanisms. nih.gov Research into imidazo[2,1-b]thiazole derivatives has already identified compounds with activity against drug-resistant strains of M. tuberculosis, the bacterium that causes tuberculosis. researchgate.net
Beyond scientific hurdles, there are significant economic and systemic challenges in antibiotic development. nih.govumn.edu Many large pharmaceutical companies have exited the antibiotic research space due to poor return on investment, leading to a decline in the development of new drugs. nih.gov Addressing this "market failure" may require innovative incentive models, such as government-led panels that identify critical pathogen targets and reward the development of drugs for those specific needs. umn.edu For the successful development of this compound and related compounds, a sustainable pipeline from academic discovery to clinical use must be established and supported. umn.edu
Exploration of Novel Biological Targets and Therapeutic Areas
A key avenue for future innovation is the exploration of new biological applications for the imidazo[5,1-b]thiazole scaffold. researchgate.net While initial studies may focus on one area, the versatile nature of this chemical structure allows for its investigation across a wide spectrum of diseases. The thiazole ring itself is a well-known platform for developing bioactive compounds for diverse conditions. mdpi.com
Current research has already expanded the potential applications of imidazo[1,5-b]thiazole derivatives far beyond a single function:
Anticancer: Derivatives have been synthesized as tubulin polymerization inhibitors and as potent inhibitors of focal adhesion kinase (FAK), a protein involved in cell adhesion and proliferation. researchgate.netnih.gov
Antitubercular: Specific imidazo[2,1-b]thiazole-5-carboxamides have shown promise as agents that target QcrB, a component of the electron transport chain in both replicating and non-replicating M. tuberculosis. researchgate.net
Antifungal: Novel derivatives containing a pyrazole ring have demonstrated significant activity against the plant pathogen Sclerotinia sclerotiorum. nih.gov
Antiviral and Antimalarial: The broad-spectrum activity of the imidazothiazole core suggests potential applications in treating viral and malarial infections, which are areas of active investigation. researchgate.net
Identifying these new targets and therapeutic areas is crucial for maximizing the value of the this compound chemical space. This exploration allows a single core scaffold to become the foundation for multiple drug discovery programs.
| Biological Target | Therapeutic Area | Key Research Finding | Source |
|---|---|---|---|
| Focal Adhesion Kinase (FAK) | Anticancer (Glioma) | Imidazo[2,1-b]thiazole derivatives showed high FAK inhibitory activity. | nih.gov |
| Tubulin | Anticancer | Imidazo[2,1-b]thiazole conjugates act as tubulin polymerization inhibitors. | researchgate.net |
| Cytochrome b-c1 complex (QcrB) | Antitubercular | Imidazo[2,1-b]thiazole-5-carboxamides are potent against replicating and non-replicating M. tuberculosis. | researchgate.net |
| Not specified | Antifungal | Imidazo[5,1-b]thiazole derivatives showed high efficacy against Sclerotinia sclerotiorum. | nih.gov |
Development of Sustainable and Efficient Synthetic Routes
The practical application of any new compound is contingent upon the ability to produce it in sufficient quantities in a cost-effective and environmentally responsible manner. Therefore, a critical area of future research is the development of sustainable and efficient synthetic routes for this compound and its derivatives.
The reactivity of the thiazole ring makes it a valuable synthon, or building block, for creating a wide array of new chemical structures. mdpi.com Researchers are continuously working to devise novel synthetic pathways that improve yield, reduce the number of steps, and utilize less hazardous reagents, aligning with the principles of green chemistry.
Methods such as the "intermediate derivatization method" are valuable not only for creating novel compounds but also for streamlining the development process. nih.gov Other synthetic approaches reported for related structures involve the reaction of building blocks like thioamides with hydrazonoyl chlorides to construct the desired heterocyclic systems. researchgate.net Future innovations in synthetic chemistry, such as the use of new catalysts or flow chemistry techniques, could be applied to the production of this compound to make its synthesis more scalable and sustainable for potential commercialization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
